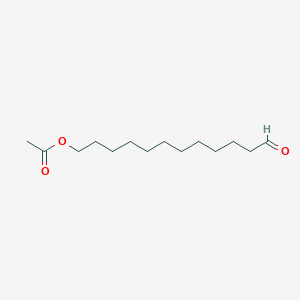
12-Acetoxydodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Acetoxydodecanal, also known as dodecanal, 12-(acetyloxy)-, is an organic compound with the molecular formula C14H26O3 and a molecular weight of 242.35 g/mol . It is a derivative of dodecanal, where an acetoxy group is attached to the 12th carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Acetoxydodecanal can be synthesized through the acetylation of dodecanal. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of dodecanal and acetic anhydride through a reactor. The reaction is catalyzed by an acid catalyst, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Acetoxydodecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 12-acetoxydodecanoic acid.
Reduction: Reduction of this compound can yield 12-acetoxydodecanol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 12-Acetoxydodecanoic acid.
Reduction: 12-Acetoxydodecanol.
Substitution: Various substituted dodecanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
12-Acetoxydodecanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 12-acetoxydodecanal involves its interaction with various molecular targets. It can act as a substrate for enzymes that catalyze oxidation and reduction reactions. The acetoxy group can be hydrolyzed to release acetic acid, which can participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
12-Hydroxydodecanoic Acid: Similar in structure but with a hydroxyl group instead of an acetoxy group.
12-Oxophytodienoic Acid: Contains a similar carbon chain length but with different functional groups.
12-Tetradecenyl Acetates: Used as pheromone components in insects
Uniqueness: 12-Acetoxydodecanal is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
24765-81-9 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
12-oxododecyl acetate |
InChI |
InChI=1S/C14H26O3/c1-14(16)17-13-11-9-7-5-3-2-4-6-8-10-12-15/h12H,2-11,13H2,1H3 |
Clé InChI |
BZJNASLNXHEOSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


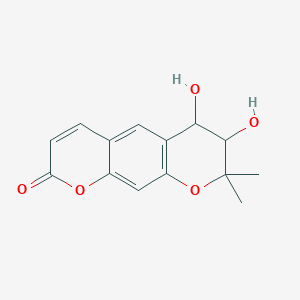
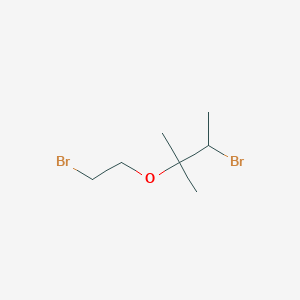
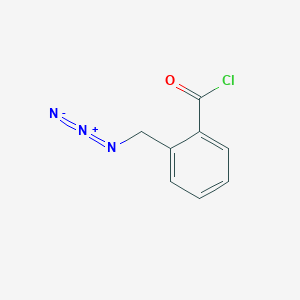
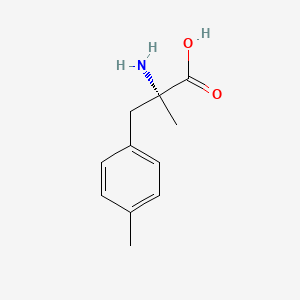
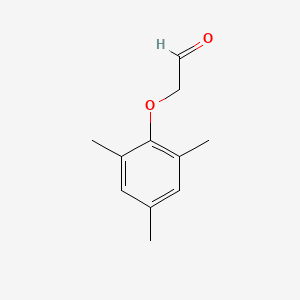
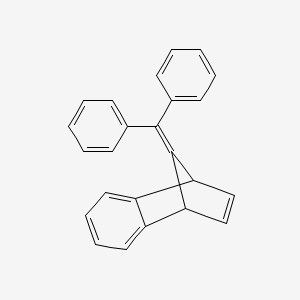
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
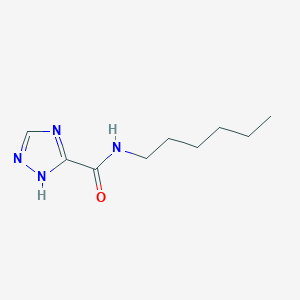
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
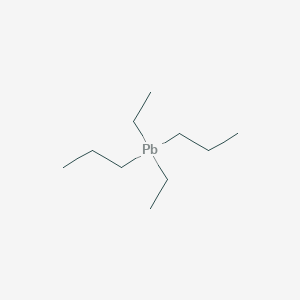
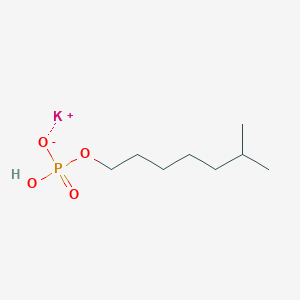
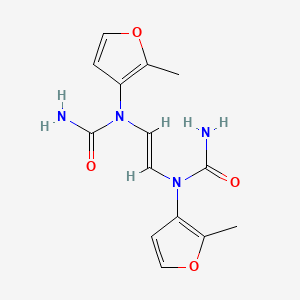
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)
